molecular formula C5H11O4P B8599398 3-[Ethyl(hydroxy)phosphoryl]propanoic acid CAS No. 2071-61-6

3-[Ethyl(hydroxy)phosphoryl]propanoic acid

Cat. No.: B8599398
CAS No.: 2071-61-6
M. Wt: 166.11 g/mol
InChI Key: NTECLNXJUWYYGM-UHFFFAOYSA-N
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Description

3-[Ethyl(hydroxy)phosphoryl]propanoic acid is a useful research compound. Its molecular formula is C5H11O4P and its molecular weight is 166.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

2071-61-6

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

3-[ethyl(hydroxy)phosphoryl]propanoic acid

InChI

InChI=1S/C5H11O4P/c1-2-10(8,9)4-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)

InChI Key

NTECLNXJUWYYGM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

630 g (3 mol) of 3-(ethylhydroxyphosphinyl)propionic acid sodium salt (produced as in Example 16) are dissolved in 860 g of water and initially charged into a 5 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel and neutralized by addition of about 147 g (1.5 mol) of concentrated sulfuric acid. The water is subsequently distilled off in vacuo. The residue is taken up in ethanol and the insoluble salts are filtered off. The solvent of the filtrate is removed in vacuo to leave 488 g (98% of theory) of 3-(ethylhydroxy-phosphinyl)propionic acid as a solid material.
Name
3-(ethylhydroxyphosphinyl)propionic acid sodium salt
Quantity
630 g
Type
reactant
Reaction Step One
Name
Quantity
860 g
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred apparatus is initially charged with 150 g of butanol, 65 g of water, 150 g (3.75 mol) of sodium hydroxide and 183 g (1.25 mol) of ethyl(2-cyanoethyl)-phosphinic acid (produced as in Example 5). The efficiently stirred mixture was heated to about 120° C. and reacted at that temperature for about 6 hours. Then, 250 ml of water were added and the butanol was removed from the reaction mixture by distillation. Following the addition of a further 500 ml of water, the mixture is neutralized by addition of about 184 g (1.88 mol) of concentrated sulfuric acid. The water is then distilled off in vacuo. The residue is taken up in tetrahydrofuran and extracted. The insoluble salts are filtered off. The solvent of the filtrate is removed in vacuo and the residue is recrystallized from acetone to obtain 203 g (98% of theory) of 3-(ethylhydroxyphosphinyl)propionic acid as a solid material.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
ethyl(2-cyanoethyl)-phosphinic acid
Quantity
183 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
solvent
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

444 g (2 mol) of 3-(ethylbutoxyphosphinyl)propionic acid (produced as in Example 13) are initially charged in a 1 l five-neck flask equipped with thermometer, reflux condenser, high-performance stirrer and dropping funnel. At 160° C., during 4 h, 500 ml of water are metered in and a butanol-water mixture is distilled off. The solid residue is recrystallized from acetone to obtain 309 g (93% of theory) of 3-(ethylhydroxyphosphinyl)propionic acid as colorless solid.
Name
3-(ethylbutoxyphosphinyl)propionic acid
Quantity
444 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
butanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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